![molecular formula C10H15N3O B2412923 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2097928-13-5](/img/structure/B2412923.png)
2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It is a secondary amine and is also classified as a saturated heterocycle .
Molecular Structure Analysis
The molecular structure of “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring in the molecule is likely to contribute to its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” would be determined by its molecular structure. Pyrrolidine is a colourless liquid that is miscible with water and most organic solvents .Wissenschaftliche Forschungsanwendungen
Urease Inhibition
The compound has been used in the synthesis of Zinc (II) complexes, which have shown significant urease inhibition . Urease is a nickel-containing enzyme that exists in a great number of fungi, bacteria, plants, algae, soil, and even in humans. Controlling the side effects of urease is of great necessity, and this compound contributes to that .
Antifungal and Antibacterial Activities
Pyrrolidin-2-one derivatives, which include “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one”, have diverse pharmacological activities such as antifungal and antibacterial . These activities make it valuable in the development of new pharmaceuticals .
Anticonvulsant Activity
The compound also exhibits anticonvulsant activity . This makes it a potential candidate for the development of drugs used in the treatment of seizures .
Anticancer Activity
The compound has shown anticancer activity . This suggests its potential use in the development of new cancer therapies .
Antioxidant Activity
The compound has demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Anti-obesity Potential
The compound has been used in the synthesis of hybrid compounds that have shown good anti-obesity potential . These compounds effectively inhibited lipase at a concentration of 10^-6 M .
Antiviral Activity
Indole derivatives, which include “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one”, have shown antiviral activity . This makes it a potential candidate for the development of new antiviral drugs .
Antitubercular Activity
Indole derivatives, which include “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one”, have shown antitubercular activity . This suggests its potential use in the development of new treatments for tuberculosis .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets in different environments.
Zukünftige Richtungen
The future directions for research on “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” could include further investigation of its biological activity and potential applications. Pyrrolidine derivatives have been found to have a variety of biological activities, suggesting that they could have potential as therapeutic agents .
Eigenschaften
IUPAC Name |
2-(2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-10-4-3-5-11-13(10)9-8-12-6-1-2-7-12/h3-5H,1-2,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXPBNRAUAUBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2412844.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)
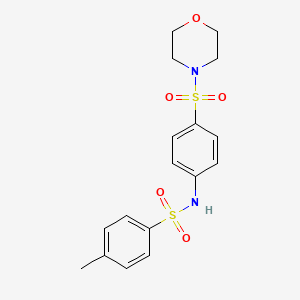
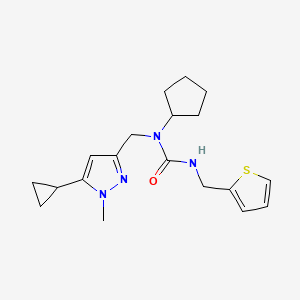
![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412853.png)
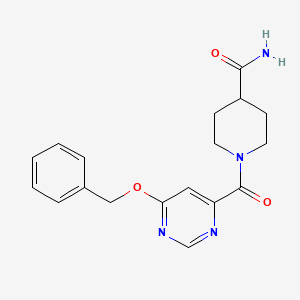
![7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2412855.png)
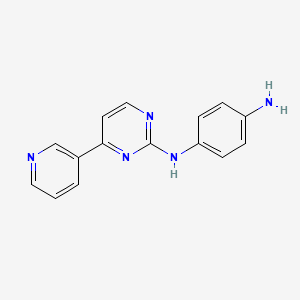
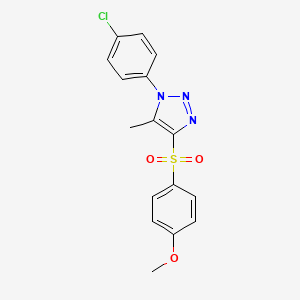

![3-((4-(3-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2412860.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2412864.png)